1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
Overview
Description
1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone is a chemical compound characterized by its unique structure, which includes dichloro, fluoro, and trifluoromethyl groups
Mechanism of Action
Target of Action
The primary targets of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone are currently unknown . This compound is a mono-constituent substance of organic origin
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors may include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound exerts its effects.
Biochemical Analysis
Biochemical Properties
1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with several enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of various substrates. The interaction between this compound and these enzymes often results in the inhibition of enzymatic activity, thereby affecting the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. By inhibiting specific kinases, this compound can alter gene expression and cellular metabolism. For instance, the inhibition of kinase activity can lead to changes in the phosphorylation status of key signaling proteins, thereby modulating downstream cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with target biomolecules. The compound’s trifluoromethyl group is particularly important for its binding affinity to enzyme active sites. This binding often results in the inhibition of enzyme activity, as seen with cytochrome P450 enzymes and kinases. Additionally, this compound can induce changes in gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods. Long-term exposure to this compound has been shown to result in sustained inhibition of enzyme activity and persistent changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes involved in liver and kidney function .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes are responsible for the oxidative metabolism of the compound, leading to the formation of various metabolites. The presence of the trifluoromethyl group in this compound can influence the metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The distribution of this compound is influenced by its lipophilicity and its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often found in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. Additionally, this compound can localize to the nucleus, where it may influence gene expression by interacting with transcription factors and other nuclear proteins .
Preparation Methods
The synthesis of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)ethanone with potassium fluoride in the presence of a phase transfer catalyst and a polar solvent . This method ensures the efficient introduction of the fluorine atom into the aromatic ring, resulting in the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base catalyst.
Common reagents used in these reactions include potassium fluoride, phase transfer catalysts, and polar solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone can be compared with similar compounds such as:
1-(3,5-Dichloro-4-fluorophenyl)-2,2-difluoroethanone: This compound has a similar structure but with two fluorine atoms instead of three.
3,5-Dichloro-4-fluorobenzotrifluoride: Another related compound with a trifluoromethyl group attached to the benzene ring.
The uniqueness of this compound lies in its specific combination of dichloro, fluoro, and trifluoromethyl groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F4O/c9-4-1-3(2-5(10)6(4)11)7(15)8(12,13)14/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWPERXXSPCRCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101204874 | |
Record name | 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101204874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190865-44-1 | |
Record name | 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190865-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101204874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3,5-Dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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